molecular formula C31H30N4O6 B6300260 3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine CAS No. 1401110-52-8

3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine

Cat. No.: B6300260
CAS No.: 1401110-52-8
M. Wt: 554.6 g/mol
InChI Key: VHGPSUHVMFNHMZ-OYUWMTPXSA-N
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Description

3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine: is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a 4,4’-dimethoxytrityl group attached to the 3’-hydroxy position of 2’-deoxyinosine, which serves as a protecting group during the synthesis process. This modification is crucial for preventing unwanted reactions at the 3’-hydroxy position, thereby ensuring the accuracy and efficiency of oligonucleotide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine typically involves the protection of the 3’-hydroxy group of 2’-deoxyinosine with a 4,4’-dimethoxytrityl chloride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, in the presence of a base like pyridine or triethylamine. The reaction conditions are generally mild, with the temperature maintained at room temperature to avoid any degradation of the nucleoside .

Industrial Production Methods: In an industrial setting, the production of 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography and characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Mechanism of Action

The primary role of 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine is as a protecting group in oligonucleotide synthesis. The 4,4’-dimethoxytrityl group protects the 3’-hydroxy position during the synthesis process, preventing unwanted side reactions. The detritylation step, which involves the removal of the protecting group, is crucial for the continuation of the synthesis process. The mechanism involves the formation of a stable 4,4’-dimethoxytrityl carbocation under acidic conditions, which is then removed to yield the free 3’-hydroxy group .

Properties

IUPAC Name

9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)41-25-16-27(40-26(25)17-36)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGPSUHVMFNHMZ-OYUWMTPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C5N=CNC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C5N=CNC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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